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molecular formula C6H6BrNO B3059323 3-Bromo-2-methylpyridine N-oxide CAS No. 97944-32-6

3-Bromo-2-methylpyridine N-oxide

Cat. No. B3059323
M. Wt: 188.02 g/mol
InChI Key: MYPFZDDVZOWJGN-UHFFFAOYSA-N
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Patent
US08623889B2

Procedure details

A mixture of 3-bromo-2-methylpyridine (0.14 mL, 1.2 mmol) and m-chloroperbenzoic acid (420 mg, 1.8 mmol) in methylene chloride (4 mL) was stirred at room temperature for 16 hours. The reaction mixture was diluted with ethyl acetate (50 mL) and washed with saturated aqueous sodium bicarbonate solution (20 mL). The organic layer was separated, dried over sodium sulfate, filtered, and evaporated in vacuo to afford a residue that was purified by flash chromatography (silica, 4 g, ISCO, 0-10% methanol in dichloromethane) to afford the title compound as a white solid (140 mg, 61%), which was used in the next step without further purification.
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:8])=[N:4][CH:5]=[CH:6][CH:7]=1.ClC1C=CC=C(C(OO)=[O:17])C=1>C(Cl)Cl.C(OCC)(=O)C>[Br:1][C:2]1[C:3]([CH3:8])=[N+:4]([O-:17])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.14 mL
Type
reactant
Smiles
BrC=1C(=NC=CC1)C
Name
Quantity
420 mg
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate solution (20 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a residue that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (silica, 4 g, ISCO, 0-10% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C(=[N+](C=CC1)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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